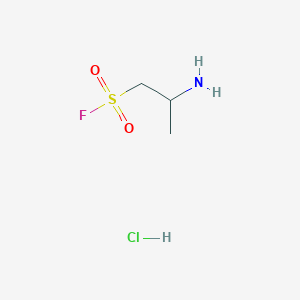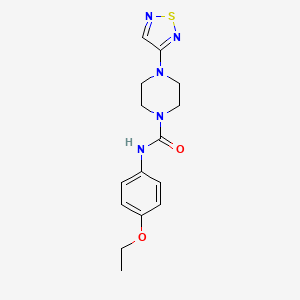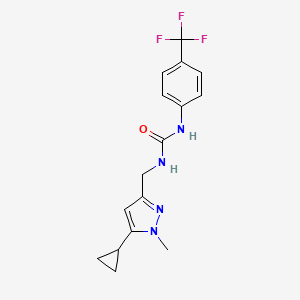
2-Aminopropane-1-sulfonyl fluoride;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminopropane-1-sulfonyl fluoride;hydrochloride is a chemical compound with the molecular formula C3H9ClFNO2S and a molecular weight of 177.62 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfonyl fluorides, including 2-Aminopropane-1-sulfonyl fluoride;hydrochloride, can be achieved through various methods. One common approach involves the conversion of sulfonamides to sulfonyl fluorides using reagents such as Pyry-BF4 and MgCl2 . Another method involves the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides under mild reaction conditions .
Industrial Production Methods: Industrial production methods for sulfonyl fluorides often involve the use of readily available and inexpensive starting materials, such as sulfonates or sulfonic acids. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Aminopropane-1-sulfonyl fluoride;hydrochloride undergoes various types of chemical reactions, including substitution reactions. Sulfonyl fluorides are known for their stability and reactivity, making them suitable for use in selective covalent interactions with amino acids or proteins .
Common Reagents and Conditions: Common reagents used in the reactions of sulfonyl fluorides include electrophilic fluorinating agents and phase transfer catalysts such as KF and 18-crown-6-ether in acetonitrile . These conditions facilitate the formation of sulfonyl fluoride intermediates, which can then undergo further reactions to form the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with active site amino acids can lead to the formation of covalent enzyme derivatives .
Scientific Research Applications
2-Aminopropane-1-sulfonyl fluoride;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of complex organic molecules . In biology, it is utilized as a covalent probe for targeting specific amino acids or proteins . Additionally, it is used in industry for the production of various functional molecules .
Mechanism of Action
The mechanism of action of 2-Aminopropane-1-sulfonyl fluoride;hydrochloride involves the covalent modification of the hydroxyl group of serine residues in proteins. This modification leads to the formation of a stable sulfonyl enzyme derivative, which can inhibit the activity of serine proteases . The compound can also interact with other off-target residues such as tyrosine, lysine, and histidine .
Comparison with Similar Compounds
2-Aminopropane-1-sulfonyl fluoride;hydrochloride can be compared to other similar compounds such as 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) and phenylmethylsulfonyl fluoride (PMSF) . While all these compounds are sulfonyl fluorides and act as protease inhibitors, this compound is unique in its specific molecular structure and reactivity. AEBSF, for example, is more stable at low pH values compared to PMSF .
Similar Compounds
- 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF)
- Phenylmethylsulfonyl fluoride (PMSF)
- Diisopropyl fluorophosphate (DFP)
Properties
IUPAC Name |
2-aminopropane-1-sulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8FNO2S.ClH/c1-3(5)2-8(4,6)7;/h3H,2,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDMQNQOTUQNCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B2632764.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide](/img/structure/B2632765.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2632767.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide](/img/structure/B2632770.png)
![5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2632771.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2632772.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2632776.png)

![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2632778.png)
![4-(4-hydroxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2632779.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide](/img/structure/B2632784.png)
